Superior Lipophilicity vs. Non-Trifluoromethylated Baseline Confirmed by Computed LogP
The calculated partition coefficient (LogP) of 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde is 2.57 [1]. In contrast, the non-trifluoromethylated baseline 2-Chloro-4-formylpyridine (2-chloroisonicotinaldehyde) has a computed LogP of 1.12 . This represents an increase of 1.45 log units.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.57 |
| Comparator Or Baseline | 2-Chloro-4-formylpyridine; LogP = 1.12 |
| Quantified Difference | ΔLogP = +1.45 |
| Conditions | Computed values: ACD/Labs Percepta Platform (comparator); predicted LogP (target) |
Why This Matters
The trifluoromethyl group substantially increases lipophilicity, a property often correlated with enhanced passive membrane permeability and target engagement in cell-based assays, which can directly influence the viability of lead compounds in drug discovery campaigns.
- [1] 化学加百科. 2-氯-6-(三氟甲基)异烟醛. CAS 1060807-47-7. Computed LogP = 2.56630. View Source
